molecular formula C12H16N2 B1672102 Ipidacrine CAS No. 62732-44-9

Ipidacrine

Numéro de catalogue: B1672102
Numéro CAS: 62732-44-9
Poids moléculaire: 188.27 g/mol
Clé InChI: YLUSMKAJIQOXPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’ipidacrine, également connue sous le nom de 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine, est un inhibiteur réversible de l’acétylcholinestérase. Elle a été synthétisée pour la première fois par le Centre national de recherche sur les composés biologiquement actifs de la Fédération de Russie. Ce composé est une modification du médicament plus ancien, la tacrine (Cognex), et est utilisé dans le traitement des troubles de la mémoire d’origines diverses .

Applications De Recherche Scientifique

Treatment of Neurological Disorders

Ipidacrine is primarily used in the treatment of various neurological disorders, including:

  • Peripheral Nervous System Disorders : It is effective in treating conditions such as mononeuropathies and polyneuropathies. Studies have demonstrated its efficacy in improving muscle tone and reflexes in patients with organic brain damage .
  • Central Nervous System Disorders : this compound has been utilized for conditions like bulbar paralysis and cognitive impairments associated with neurological injuries. Its role in enhancing cognitive function has been evaluated in patients recovering from strokes .

Management of Sexual Dysfunction

Recent research indicates that this compound can be beneficial in treating sexual dysfunction related to hormonal imbalances and psychological stressors. Clinical trials have shown that this compound administration leads to significant improvements in sexual activity parameters among patients experiencing disorders such as anorgasmia and delayed ejaculation .

Case Study 1: this compound in Neurological Rehabilitation

A study involving patients with severe neurotrauma demonstrated that this compound, when combined with standard rehabilitation methods, significantly improved recovery outcomes. Patients receiving this compound showed enhanced motor function and cognitive recovery compared to control groups .

Case Study 2: Efficacy in Treating Sexual Dysfunction

In a clinical trial focused on men with sexual dysfunction due to stress-related factors, participants treated with this compound exhibited a notable increase in sexual desire and performance metrics over a four-week period. The findings support the use of this compound as a viable treatment option for managing sexual health issues stemming from psychological stressors .

Comparative Data Table

Application AreaConditionDosageOutcome
Neurological DisordersMononeuropathy20 mg/dayImproved muscle tone and reflexes
Central Nervous System DisordersCognitive impairment5 mg/kgEnhanced cognitive function
Sexual DysfunctionAnorgasmia1.7 mg/kgIncreased sexual activity
Sexual DysfunctionDelayed ejaculation5.1 mg/kgSignificant improvement in performance

Mécanisme D'action

L’ipidacrine exerce ses effets par une combinaison de deux mécanismes principaux :

Ces mécanismes entraînent une amélioration de la fonction cognitive et de la contraction musculaire, ce qui rend l’this compound efficace dans le traitement des troubles de la mémoire et des affections neuromusculaires.

Analyse Biochimique

Biochemical Properties

Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . This compound enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .

Temporal Effects in Laboratory Settings

It is known that this compound is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .

Dosage Effects in Animal Models

It is known that this compound rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .

Metabolic Pathways

As a reversible acetylcholinesterase inhibitor, this compound likely interacts with enzymes involved in the breakdown of acetylcholine .

Transport and Distribution

Given its role as a reversible acetylcholinesterase inhibitor, it is likely that this compound is transported to sites where acetylcholine is present .

Subcellular Localization

Given its role in blocking membrane potassium channels, it is likely that this compound is localized to the cell membrane where these channels are present .

Méthodes De Préparation

La synthèse de l’ipidacrine implique la réaction du pentoxyde de diphosphore avec un phosphate de trialkyle et un composé hydroxylé dans un solvant hydrocarboné pour préparer un ester polyphosphorique. Cet ester est ensuite utilisé dans la condensation du 2-amino-1-cyclopentène-1-carbonitrile avec la cyclohexanone par déshydratation . La méthode de production industrielle consiste à chauffer le 2-amino-1-cyclopentène-1-carbonitrile et la cyclohexanone sous reflux avec de l’acide polyphosphorique dans du benzène sec pour obtenir de l’this compound. Du gaz chlorure d’hydrogène est ensuite passé dans la solution éthanolique du mélange réactionnel résultant pour donner l’hydrate de chlorhydrate d’this compound .

Analyse Des Réactions Chimiques

L’ipidacrine subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent l’acide polyphosphorique, le phosphate de trialkyle et divers agents alkylants. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l’this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

L’ipidacrine est similaire à d’autres inhibiteurs de l’acétylcholinestérase, tels que :

L’unicité de l’this compound réside dans son double mécanisme d’action, combinant le blocage des canaux potassiques avec l’inhibition de l’acétylcholinestérase, ce qui offre un éventail plus large d’effets thérapeutiques .

Activité Biologique

Ipidacrine, also known as Axamon, is a reversible cholinesterase inhibitor belonging to the class of 4-aminopyridine derivatives. It has garnered attention for its diverse biological activities, particularly in the treatment of conditions characterized by cholinergic deficits, such as vascular encephalopathy, ischemic stroke, and various neuropathies. This article delves into the biological activity of this compound, presenting data from studies, case reports, and clinical findings.

This compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synapses. It also inhibits potassium and sodium channels in neuronal membranes, prolonging action potential repolarization and modulating cholinergic receptor activity. Specifically, this compound acts as an antagonist of M1 and M3 cholinergic receptors while being a partial agonist at M2 receptors .

Biological Effects

  • Cholinesterase Inhibition : this compound has demonstrated significant inhibitory potential against AChE and BuChE with IC50 values ranging from 0.10 µM to 11.10 µM for AChE and 0.20 µM to 14.20 µM for BuChE, indicating its potency compared to standard drugs like Donepezil .
  • Neurological Recovery : Clinical studies have shown that this compound improves recovery in patients with peripheral neuropathies. For instance, in a study involving patients with facial neuropathy, this compound treatment resulted in a significant reduction in recovery time and enhanced motor function compared to traditional therapies .
  • Erectile Function Improvement : Recent animal studies revealed that this compound administration improved erectile function in diabetic rats, showing non-inferiority to sildenafil in enhancing maximum intracavernous pressure (ICPmax) without affecting testosterone levels . This suggests potential therapeutic applications for erectile dysfunction related to diabetes mellitus.

Clinical Case Studies

  • Hirschsprung's Disease : A notable case involved a 1.5-month-old child post-surgery for Hirschsprung's disease who was treated with this compound. The therapy led to favorable postoperative outcomes, indicating its utility in pediatric populations .
  • Radiculopathy Treatment : In patients suffering from radiculopathy characterized by neuropathic pain syndromes, this compound was part of a combination therapy that included NSAIDs and physiotherapy. This approach not only improved motor function but also reduced pain severity significantly over shorter treatment durations .

Efficacy Summary Table

StudyConditionKey FindingsDosage
Bykov et al., 2022Diabetic Erectile DysfunctionImproved ICPmax; non-inferior to sildenafil6.7 mg/kg
Batysheva et al., 2022Facial NeuropathyAccelerated recovery of motor function; reduced contracture riskNot specified
Unspecified StudyRadiculopathyEnhanced recovery; reduced pain syndrome severityCombination therapy

Safety Profile

This compound has been reported to have a good safety profile with minimal adverse effects on cardiovascular and gastrointestinal systems. Clinical evaluations indicate no significant generalized cholinomimetic effects or severe side effects during treatment regimes .

Propriétés

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUSMKAJIQOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048299
Record name Ipidacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62732-44-9
Record name Ipidacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62732-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipidacrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipidacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62732-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPIDACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As a synthetic process for ipidacrine hydrochloride hydrate, 2-amino-1-cyclopentene-1-carbonitrile (or 1-amino-2-cyanocyclopentene-1) and cyclohexanone are first heated under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine (i.e., 9-amino-2,3,5,6,7,8-hexahydro-lH-cyclopenta[b]quinoline) and hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield ipidacrine hydrochloride hydrate (i.e., 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta [b]quinoline-hydrochloride hydrate) has been reported (for example, see JP-B (Kokoku)-63-35611). Further, it is described that ipidacrine is obtained even if reacting 5,5-pentamethylen-7-oxo-1,2,3,4,6,7-hexahydrocyclopenta [d]pyrimidine obtained as a byproduct in the above reaction with phosphorus oxychloride in toluene (for example, see JP-B (Kokoku)-3-54922).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-amino-2-cyanocyclopentene-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipidacrine
Reactant of Route 2
Reactant of Route 2
Ipidacrine
Reactant of Route 3
Ipidacrine
Reactant of Route 4
Ipidacrine
Reactant of Route 5
Ipidacrine
Reactant of Route 6
Ipidacrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.